(4R)-3,4-Dihydro-2H-chromene-4,6-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-3,4-dihydro-2H-chromene-4,6-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIXNYIUQLLDBS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4r 3,4 Dihydro 2h Chromene 4,6 Diol and Its Chiral Analogs
Enantioselective Synthetic Approaches to the Dihydrochromene Core
The establishment of the stereochemistry at the C4 position of the dihydrochromene ring is a critical aspect of the synthesis of (4R)-3,4-Dihydro-2H-chromene-4,6-diol. To this end, several enantioselective strategies have been developed, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated reactions, and biocatalytic transformations.
Asymmetric Catalysis in (4R)-Dihydrochromene Synthesis
Asymmetric catalysis provides an elegant and atom-economical approach to chiral molecules. For the synthesis of the dihydrochromene core, transition metal and organocatalytic systems have been explored. While a direct asymmetric catalytic synthesis of this compound is not extensively documented, related transformations on similar substrates provide a strong conceptual framework.
Key asymmetric reactions that can be envisioned for the construction of the chiral dihydrochromene skeleton include:
Asymmetric Hydrogenation: The reduction of a corresponding chromenone precursor using a chiral catalyst could establish the stereocenter at C4.
Asymmetric Epoxidation-Ring Opening: An asymmetric epoxidation of a suitable allylic alcohol precursor, followed by an intramolecular cyclization, can lead to the desired chiral diol.
Asymmetric [4+2] Cycloaddition (Diels-Alder Reaction): The reaction of a substituted ortho-quinone methide with an appropriate dienophile, catalyzed by a chiral Lewis acid, could in principle construct the dihydrochromene ring with high enantioselectivity.
The choice of catalyst is paramount in these transformations. Chiral phosphine (B1218219) ligands in combination with transition metals like rhodium, ruthenium, and iridium are often employed for asymmetric hydrogenations. For epoxidations, Sharpless asymmetric epoxidation and Jacobsen-Katsuki epoxidation are well-established methods.
A novel approach to 2-substituted thiochromenes has been developed using amidine-based catalysts, achieving high enantioselectivities. benthamdirect.comresearchgate.net This method, which proceeds via an acyl transfer-initiated cascade, highlights the potential of organocatalysis in the synthesis of chiral chromene-like structures. benthamdirect.comresearchgate.net
Chiral Auxiliary Strategies for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. nih.gov Once the desired stereochemistry is established, the auxiliary is removed. This strategy offers a robust and often predictable way to control stereochemistry.
In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, such as:
Diastereoselective Reduction: A chromenone precursor bearing a chiral auxiliary can be reduced to yield the desired diastereomer of the corresponding alcohol. Subsequent removal of the auxiliary would furnish the enantiomerically enriched product.
Diastereoselective Alkylation: A substrate with a chiral auxiliary can undergo diastereoselective alkylation to introduce functionality that can be later transformed into the dihydrochromene ring.
Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or alkaloids. benthamdirect.com Evans oxazolidinones and pseudoephedrine are well-known examples of reliable chiral auxiliaries. nih.govbenthamdirect.com The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Precursor | Key Transformation |
| Evans Oxazolidinones | Acyl-oxazolidinones | Aldol reactions, Alkylations |
| Pseudoephedrine | Amides | Alkylations |
| Camphorsultam | N-Acyloxazolidinethiones | Diels-Alder reactions, Conjugate additions |
Biocatalytic Routes to this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Enzymes such as ketoreductases, lipases, and dioxygenases can be employed for the enantioselective synthesis of chiral alcohols and diols.
For the synthesis of this compound, potential biocatalytic approaches include:
Enzymatic Desymmetrization: A prochiral diol precursor could be selectively acylated by a lipase, leading to an enantiomerically enriched monoacetate which can then be converted to the target molecule.
Enzymatic Kinetic Resolution: A racemic mixture of the target diol or a precursor could be resolved using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (4R)-enantiomer.
Asymmetric Reduction of a Ketone: A ketoreductase can be used to reduce a chromenone precursor to the corresponding (4R)-alcohol with high enantioselectivity.
The use of whole-cell biocatalysts can further simplify the process by providing the necessary enzymes and cofactors in their natural environment.
Total Synthesis Strategies and Key Intermediate Derivations for Chromene-based Structures
While a specific total synthesis of this compound is not prominently featured in the literature, the synthesis of related dihydrochromene structures provides a roadmap for potential synthetic routes. A plausible retrosynthetic analysis would disconnect the target molecule into simpler, commercially available starting materials.
A key intermediate in the synthesis of many dihydrochromenes is the corresponding chromenone. For the target molecule, this would be 6-hydroxy-2H-chromen-4(3H)-one. This intermediate could be synthesized from resorcinol (B1680541) and a suitable three-carbon building block via reactions such as the Pechmann condensation or the Simonis chromone (B188151) synthesis.
Once the chromenone is obtained, the stereoselective reduction of the ketone at C4 and the enone double bond would be the final key steps. Asymmetric reduction methods, as discussed in section 2.1.1, would be crucial here.
A reported synthesis of a related compound, (2S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, a key intermediate for the drug Fidarestat, started from D-mannitol, a chiral pool starting material. This highlights the utility of using naturally occurring chiral molecules as starting points for the synthesis of complex chiral targets.
Green Chemistry Principles and Sustainable Synthesis of Dihydrochromenes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dihydrochromenes can be made more sustainable by incorporating these principles.
The 12 Principles of Green Chemistry in Dihydrochromene Synthesis:
Prevention: Designing syntheses to minimize waste.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity.
Designing Safer Chemicals: Designing chemical products to be effective while having minimal toxicity.
Safer Solvents and Auxiliaries: Using safer solvents or eliminating them altogether.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks: Using starting materials from renewable sources.
Reduce Derivatives: Minimizing or avoiding the use of protecting groups.
Catalysis: Using catalytic reagents in preference to stoichiometric reagents.
Design for Degradation: Designing products that break down into innocuous substances after use.
Real-time analysis for Pollution Prevention: Monitoring reactions to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for accidents.
In the context of dihydrochromene synthesis, green approaches include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused. For instance, the synthesis of dihydropyrano[c]chromene derivatives has been reported using a magnetic nanocatalyst (Fe3O4@SiO2-SO3H) in methanol, a relatively green solvent.
Biocatalysis, as discussed in section 2.1.3, is inherently a green technology due to its use of biodegradable catalysts (enzymes) and mild reaction conditions.
Chemo- and Regioselectivity Challenges in Dihydrochromene Functionalization
The dihydrochromene scaffold possesses multiple reactive sites, which can lead to challenges in achieving chemo- and regioselectivity during functionalization. The key functional groups in this compound are the two hydroxyl groups (one phenolic and one benzylic) and the aromatic ring.
Chemoselectivity Challenges:
Selective Protection/Functionalization of Hydroxyl Groups: The phenolic hydroxyl group at C6 is more acidic than the benzylic hydroxyl group at C4. This difference in acidity can be exploited for selective deprotonation and subsequent functionalization. However, achieving high selectivity can be challenging, and protecting group strategies may be necessary.
Oxidation: Selective oxidation of the benzylic alcohol at C4 without affecting the phenolic hydroxyl group or the aromatic ring requires mild and selective oxidizing agents.
Regioselectivity Challenges:
Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing hydroxyl and ether-like oxygen substituents. Predicting and controlling the regioselectivity of these reactions can be complex.
Ring Opening/Rearrangement: Under certain conditions, the dihydropyran ring could be susceptible to ring-opening or rearrangement reactions, leading to undesired byproducts.
Overcoming these challenges often requires careful selection of reagents, reaction conditions, and the use of protecting groups to mask certain reactive sites while allowing others to react.
Sophisticated Analytical and Spectroscopic Characterization of 4r 3,4 Dihydro 2h Chromene 4,6 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. For (4R)-3,4-Dihydro-2H-chromene-4,6-diol, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For this compound, COSY spectra would establish the connectivity within the dihydropyran ring and the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. scispace.comresearchgate.net This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). scispace.comresearchgate.net This powerful technique helps to piece together the molecular skeleton by connecting different spin systems identified in the COSY spectrum, for instance, by showing correlations between the protons on the dihydropyran ring and the carbons of the aromatic ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. scispace.comresearchgate.net For this compound, NOESY can help to confirm the relative stereochemistry of the substituents on the chiral centers by observing through-space interactions between specific protons.
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Identifies protons on adjacent carbons, establishing connectivity within the dihydropyran and aromatic rings. |
| HSQC | ¹H – ¹³C (direct) | Assigns carbon signals directly attached to specific protons. |
| HMBC | ¹H – ¹³C (long-range) | Connects different parts of the molecule, confirming the overall carbon framework. |
| NOESY | ¹H – ¹H (spatial) | Determines the relative stereochemistry by identifying protons that are close in space. |
To determine the enantiomeric purity of this compound, chiral NMR shift reagents or chiral derivatizing agents (CDAs) are employed. nih.govresearchgate.net These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. nih.govresearchgate.net The ratio of the integrals of these distinct signals in the ¹H or ¹⁹F NMR spectrum allows for the accurate determination of the enantiomeric excess (ee). nih.govbham.ac.uk Boronic acids, for instance, can react with diols to form diastereomeric boronate esters, which can be readily distinguished by NMR spectroscopy. nih.govnih.govbham.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. nih.gov Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can provide valuable structural information, corroborating the data obtained from NMR spectroscopy. nih.gov The fragmentation of related chromane and coumarin (B35378) derivatives often involves characteristic losses of substituents and fissions of the heterocyclic ring, which can aid in the structural confirmation of the target molecule. nih.gov
X-ray Crystallography for Absolute Configuration Assignment and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.govthieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. researchgate.net For chiral molecules like this compound, anomalous diffraction methods can be used to unambiguously determine the absolute stereochemistry at the chiral centers. mit.edu This technique provides irrefutable proof of the 'R' configuration at the C4 position. Additionally, X-ray crystallography reveals the preferred conformation of the molecule in the solid state.
Chiroptical Spectroscopy (CD/ORD, VCD) for Stereochemical Characterization
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light and are highly sensitive to the stereochemistry of the molecule.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): Electronic CD and ORD spectroscopy measure the differential absorption and refraction, respectively, of circularly polarized light in the ultraviolet-visible region. The resulting spectra, often referred to as Cotton effects, are characteristic of the stereoisomer and can be used to determine the absolute configuration by comparison with known compounds or theoretical calculations. mdpi.com For chromane derivatives, the electronic transitions of the aromatic chromophore give rise to distinct CD signals. mdpi.com
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. wikipedia.orgbruker.comresearchgate.net VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. wikipedia.orgresearchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of this compound can be confidently assigned. wikipedia.orgmdpi.com
Table 2: Chiroptical Spectroscopy Techniques for Stereochemical Analysis
| Technique | Principle | Information Gained |
| CD/ORD | Differential absorption/refraction of circularly polarized UV-Vis light. | Provides information about the absolute configuration based on electronic transitions. |
| VCD | Differential absorption of circularly polarized infrared light. | Determines the absolute configuration in solution by probing molecular vibrations. |
Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity and separating the enantiomers of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity. nih.govmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment. researchgate.net For chiral analysis, the compound may need to be derivatized with a chiral reagent before introduction into the GC system, or a chiral GC column can be used to separate the enantiomers. The mass spectrometer then provides structural information for the separated components.
Computational Chemistry and Theoretical Investigations of 4r 3,4 Dihydro 2h Chromene 4,6 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. scispace.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic properties. nih.govresearchgate.net For (4R)-3,4-Dihydro-2H-chromene-4,6-diol, DFT methods can be employed to optimize its three-dimensional geometry and calculate key electronic descriptors. nih.gov
Studies on related chromene derivatives have successfully used DFT to analyze molecular geometry, vibrational frequencies, and electronic spectra. scispace.comnih.govrsc.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rsc.orgresearchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. This provides a predictive model for how the molecule will interact with other chemical species, including biological receptors. nih.gov
Table 1: Predicted Quantum Chemical Descriptors for this compound Note: These values are exemplary and would be determined through specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
| Mulliken Charges | Varies per atom | Predicts partial atomic charges, indicating reactive sites. |
Conformer Analysis and Molecular Dynamics Simulations
Molecules, especially those with rotatable bonds, exist as an ensemble of different spatial arrangements known as conformers. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable, low-energy structures. utdallas.edudalalinstitute.com For this compound, the flexibility of the dihydropyran ring and the orientation of the hydroxyl groups can lead to various conformers that may influence its ability to bind to a biological target. Computational studies on analogous chromanol structures have shown that steric interactions can determine which conformers best fit a given receptor. nih.gov
While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of different conformers and the molecule's interactions with its environment, such as a solvent or a protein binding pocket. nih.govchemrxiv.org
In a typical MD simulation of this compound complexed with a protein, key parameters are analyzed to assess the stability of the interaction. nih.gov The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to see if the system reaches equilibrium. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are involved in the interaction. The number of hydrogen bonds formed between the ligand and protein over the simulation time is also a critical measure of binding stability. researchgate.net
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Purpose |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein-ligand complex. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and ligand. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates conformational changes or unfolding of the protein. |
| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the ligand and protein over time. | Evaluates the stability and specificity of the binding interaction. |
| MM/PBSA Binding Free Energy | Calculates the binding free energy of the complex from the simulation trajectory. | Provides a more accurate estimation of binding affinity than docking scores alone. |
Molecular Docking and Ligand-Protein Interaction Modeling with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govjournaljpri.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators.
The chromene scaffold is known to interact with a wide range of biological targets. Derivatives have been investigated as potential anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govmdpi.com Molecular docking studies on various chromene derivatives have identified their potential to inhibit enzymes such as aldo-keto reductase (AKR1B10), cyclooxygenase (COX-2), and cyclin-dependent kinases (CDK4). journaljpri.comnih.govnih.gov
For this compound, docking studies could be performed against a panel of relevant biological targets to hypothesize its mechanism of action. The docking process involves placing the 3D structure of the ligand into the active site of the protein and scoring the different poses based on a scoring function that estimates the binding energy. The resulting models provide detailed insights into the specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. researchgate.net
Table 3: Potential Biological Targets for this compound and Key Interactions Based on activities of analogous chromene and polyphenol compounds.
| Potential Target | Therapeutic Area | Key Amino Acid Residues for Interaction | Likely Interaction Types |
|---|---|---|---|
| Tyrosinase | Dermatology (Hyperpigmentation) | His, Asn, Ser | Hydrogen bonding with diol groups, coordination with copper ions. |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Arg, Tyr, Ser | Hydrogen bonding, hydrophobic interactions within the active site channel. |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Trp, Tyr, His | Pi-pi stacking with aromatic ring, hydrogen bonding with hydroxyls. |
| Aldo-Keto Reductases (e.g., AKR1B10) | Oncology | Tyr, His, Trp | Hydrogen bonding with the catalytic tetrad, hydrophobic interactions. |
In Silico Prediction of Theoretical ADME-related Molecular Properties
In the drug discovery process, a compound's efficacy is dependent not only on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). numberanalytics.com Predicting these properties early in the development pipeline can prevent costly failures in later stages. Computational models are widely used to estimate ADME-related molecular properties based on a compound's chemical structure. researchgate.netnih.gov
Key molecular descriptors that influence ADME properties include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are famously encapsulated in frameworks like Lipinski's Rule of Five, which provides a guideline for predicting the oral bioavailability of a drug candidate. nih.gov Various online tools and software packages can rapidly calculate these properties for a given molecule. nih.gov For this compound, these in silico predictions can offer a preliminary assessment of its drug-likeness.
Table 4: Predicted ADME-Related Molecular Properties for this compound Data generated using the SwissADME web tool.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C9H10O3 | - |
| Molecular Weight | 166.17 g/mol | Complies with Lipinski's rule (<500). |
| logP (Consensus) | 1.05 | Indicates good balance between hydrophilicity and lipophilicity. Complies with Lipinski's rule (<5). |
| Topological Polar Surface Area (TPSA) | 58.92 Ų | Suggests good intestinal absorption and cell permeability (<140 Ų). |
| Number of H-bond Acceptors | 3 | Complies with Lipinski's rule (<10). |
| Number of H-bond Donors | 2 | Complies with Lipinski's rule (<5). |
| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, favorable for binding. |
| Pharmacokinetic Predictions | ||
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to be able to cross the BBB. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-gp. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | Represents a good probability of having favorable pharmacokinetic properties. |
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines computational methods with chemical information to support drug discovery, including the design of novel compounds and the identification of promising candidates from large databases. The structure of this compound can serve as a "scaffold" or starting point for these approaches. nih.govscienceopen.com
Analog design involves the systematic modification of a lead compound to explore the structure-activity relationship (SAR) and optimize its properties. drugdesign.org By computationally adding, removing, or substituting functional groups on the chromene scaffold, researchers can create a virtual library of analogs. These analogs can then be evaluated for their predicted activity, selectivity, and ADME properties to prioritize which compounds should be synthesized and tested experimentally. drugdiscoverytrends.com
Virtual screening is a powerful cheminformatics technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This can be done using two main approaches:
Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the target protein to dock millions of compounds, scoring and ranking them based on their predicted binding affinity. mdpi.comijpsdronline.com
Ligand-Based Virtual Screening (LBVS): Uses the structure of a known active molecule, like this compound, to search for other compounds in a database that have similar structural or physicochemical features.
These high-throughput computational methods significantly narrow down the number of compounds that need to be evaluated in the lab, making the drug discovery process more efficient and cost-effective.
Table 5: A Typical Cheminformatics Workflow for Analog Design and Virtual Screening
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Scaffold Selection | Identify a core structure with known or potential biological activity, e.g., the 3,4-dihydro-2H-chromene scaffold. | Chemical databases (PubChem, ChEMBL), literature review. |
| 2. Library Generation | Create a virtual library of analogs by adding various substituents to the scaffold or search existing compound databases. | Combinatorial library enumeration software, ZINC database, etc. |
| 3. Property Filtering | Filter the library based on physicochemical properties to remove non-drug-like molecules. | Lipinski's Rule of Five, ADME prediction models. |
| 4. Virtual Screening | Screen the filtered library against a biological target to identify potential "hits". | Molecular docking (SBVS), pharmacophore modeling (LBVS), similarity searching (LBVS). |
| 5. Hit Prioritization | Rank the hits based on docking scores, predicted binding energies, and visual inspection of binding modes. | Scoring functions, MM/PBSA calculations, visualization software (PyMOL, Chimera). |
| 6. Experimental Validation | Synthesize and test the top-ranked compounds in vitro to confirm their biological activity. | (Experimental step following computational work). |
Mechanistic Exploration of Biological Activities Associated with 4r 3,4 Dihydro 2h Chromene 4,6 Diol in Preclinical Models
Target Identification and Receptor/Enzyme Binding Studies
Direct evidence from target identification, receptor binding, or enzyme inhibition studies specifically for (4R)-3,4-Dihydro-2H-chromene-4,6-diol is not extensively documented in publicly available research. However, the broader family of chromene-containing compounds has been investigated for a variety of biological targets. Chromene derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antithrombotic effects, suggesting interactions with a diverse array of molecular targets. researchgate.netnih.gov
For instance, certain synthetic chromenes have been identified as inhibitors of enzymes such as tyrosinase. nih.gov Other related structures, like 3,4-dihydro-2H-benzo[h]chromene derivatives, have been designed as potential inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov Without specific studies on this compound, its precise molecular targets remain to be elucidated.
Cellular and Molecular Mechanisms of Action in In Vitro Systems
Impact on Signal Transduction Pathways
While the direct impact of this compound on signal transduction pathways has not been reported, other chromene derivatives have been shown to modulate key cellular signaling cascades. A notable example is the inhibition of the NF-κB pathway by certain 3,4-dihydro-2H-benzo[h]chromene derivatives. nih.govresearchgate.netnih.gov The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a key mechanism for the anti-inflammatory and potential anticancer effects of these compounds. Information regarding the effect of this compound on intracellular calcium homeostasis is not currently available.
Modulation of Gene Expression and Protein Regulation
The ability of this compound to modulate gene expression and protein regulation has not been specifically investigated. However, as a consequence of inhibiting signaling pathways like NF-κB, it is plausible that related chromene compounds could indirectly influence the expression of NF-κB target genes involved in inflammation and cell survival. Further research is required to determine if this compound possesses similar activities.
Cellular Phenotypes in Model Systems
Studies on the specific cellular phenotypes induced by this compound are not available. However, the broader class of chromenes has been shown to induce a range of cellular effects in various model systems.
Table 1: Reported Cellular Activities of Various Chromene Derivatives
| Chromene Derivative Class | Cellular Phenotype | Model System |
| Dihydropyrano[2,3-g]chromenes | Inhibition of cell proliferation, induction of apoptosis | K562 chronic myeloid leukemia cells |
| 4-Aryl-4H-chromenes | Induction of apoptosis, cell cycle arrest at G2/M phase | Jurkat (T-cell leukemia) and T47D (breast carcinoma) cells |
| 3,4-dihydro-2H-benzo[h]chromenes | Anti-proliferative activity | NCI-H23 lung cancer cells |
These findings suggest that the chromene scaffold is a viable pharmacophore for inducing anticancer effects such as the inhibition of cell proliferation and the induction of apoptosis. researchgate.net The specific effects of this compound on these cellular processes warrant direct investigation.
In Vivo Pharmacodynamic Studies in Animal Models
There is a lack of published in vivo pharmacodynamic studies for this compound in animal models. Such studies are crucial for understanding the physiological effects of a compound and its potential therapeutic efficacy. Research on other chromene derivatives has demonstrated in vivo activity. For example, a study on the stereoisomers of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols investigated their analgesic activity in vivo. researchgate.net
Stereospecificity of Biological Response and Activity Profile
While direct studies on the stereospecificity of this compound are not available, research on a structurally related compound provides insight into the potential importance of stereochemistry for biological activity. A study on the stereoisomers of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols revealed a clear difference in analgesic activity between the (4S) and (4R) isomers. researchgate.net In this specific case, the (4S)-isomer demonstrated an analgesic effect, whereas the (4R)-isomer did not. researchgate.net This highlights that the three-dimensional arrangement of atoms can be a critical determinant of the biological response for this class of compounds. Further investigation is needed to determine if a similar stereospecificity exists for the biological activities of 3,4-Dihydro-2H-chromene-4,6-diol.
Structure Activity Relationship Sar Studies and Analog Development for 4r 3,4 Dihydro 2h Chromene 4,6 Diol
Systematic Modification of the Dihydrochromene Core and Hydroxyl Group Positions
Systematic modification of the dihydrochromene core of (4R)-3,4-Dihydro-2H-chromene-4,6-diol is a fundamental strategy to probe the structural requirements for its biological activity. This involves altering the heterocyclic and carbocyclic rings and repositioning the hydroxyl groups to understand their roles in molecular recognition and function.
The dihydrochromene scaffold serves as the foundational structure, and modifications to this core can significantly impact the molecule's three-dimensional shape and electronic properties. Key modifications often include altering the stereochemistry at the C4 position, introducing substituents on the aromatic ring, and modifying the pyran ring. The positions of the hydroxyl groups are also critical, as they can act as hydrogen bond donors and acceptors, which are crucial for interactions with biological targets. pjmhsonline.comnih.gov
Research on related chromene derivatives has shown that the presence and location of hydroxyl groups are paramount for various biological activities, including antioxidant and antiproliferative effects. pjmhsonline.com For instance, the phenolic hydroxyl group at the C6 position is anticipated to be a key contributor to the antioxidant properties of this compound, a feature that can be modulated by its relocation to other positions on the aromatic ring. Shifting the hydroxyl group from the C6 to the C7 or C8 position could alter the molecule's interaction with target proteins and affect its selectivity and potency.
The hydroxyl group at the C4 position, being a secondary alcohol, also presents opportunities for modification. Altering its stereochemistry from (R) to (S) or replacing it with other functional groups can provide valuable insights into the spatial requirements of the binding pocket of its biological target.
Table 1: Hypothetical Biological Activity of this compound Analogs with Modified Hydroxyl Positions
| Compound | Modification | Predicted Biological Activity |
| Analog 1 | C6-OH shifted to C7-OH | Potentially altered selectivity and potency |
| Analog 2 | C6-OH shifted to C8-OH | May decrease activity due to steric hindrance |
| Analog 3 | C4-OH stereochemistry inverted to (S) | Likely to exhibit different binding affinity |
| Analog 4 | C4-OH replaced with a methoxy (B1213986) group | Reduced hydrogen bonding capability, potentially lower activity |
Rational Design of this compound Analogs
The rational design of analogs of this compound leverages structural information from its biological targets to create new molecules with enhanced properties. nih.gov This approach often involves computational modeling to predict how modifications will affect binding affinity and activity. researchgate.net
Based on the core structure of this compound, several strategies can be employed for the rational design of novel analogs. One approach is to introduce substituents at various positions on the dihydrochromene ring to explore new interactions with the target protein. For example, adding alkyl or aryl groups to the aromatic ring could enhance hydrophobic interactions, potentially leading to increased potency.
Another strategy involves modifying the pyran ring. For instance, replacing the oxygen atom with sulfur or nitrogen could alter the ring's conformation and electronic properties, which may lead to improved biological activity or a different pharmacological profile. Furthermore, the development of derivatives with different substituents at the C2 and C3 positions can be explored to probe the SAR of this part of the molecule.
The design of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives has been reported to yield compounds with good inhibitory activity against certain biological targets. researchgate.net This suggests that similar modifications to the this compound scaffold could be a fruitful avenue for analog development.
Impact of Substituent Effects on Biological Activity and Selectivity
The introduction of various substituents onto the this compound scaffold can have a profound impact on its biological activity and selectivity. The nature, size, and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets. pjmhsonline.comnih.gov
Electron-donating and electron-withdrawing groups on the aromatic ring can modulate the acidity of the phenolic hydroxyl group at the C6 position, which in turn can affect its hydrogen bonding capabilities and antioxidant potential. For example, the introduction of an electron-withdrawing group, such as a nitro or cyano group, is expected to increase the acidity of the C6-OH, potentially enhancing its interaction with specific biological targets. Conversely, an electron-donating group, like a methoxy or amino group, would decrease its acidity.
The position of the substituent is also crucial. A substituent at the C5 or C7 position may have a different effect on the molecule's activity compared to a substituent at the C8 position, due to differences in steric hindrance and electronic influence on the hydroxyl groups. For instance, a bulky substituent at the C5 position could sterically hinder the interaction of the C6-OH group with its target.
The impact of substituents on the biological activity of related coumarin (B35378) derivatives has been studied, revealing that the replacement of hydroxyl groups with less hydrophilic moieties can enhance antimicrobial activity by increasing lipophilicity and cell permeability. pjmhsonline.com
Table 2: Predicted Effects of Aromatic Ring Substituents on the Biological Activity of this compound Analogs
| Substituent at C7 | Electronic Effect | Predicted Impact on Activity |
| -NO2 | Electron-withdrawing | May enhance activity by increasing C6-OH acidity |
| -OCH3 | Electron-donating | May decrease activity by reducing C6-OH acidity |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Variable, could enhance lipophilicity and cell penetration |
| -NH2 | Electron-donating | May decrease activity by reducing C6-OH acidity |
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. This involves replacing a functional group with another group that has similar steric and electronic properties. For this compound, the hydroxyl groups are prime candidates for bioisosteric replacement to improve pharmacokinetic properties or to probe their role in binding.
Common bioisosteres for a hydroxyl group include a fluorine atom, an amino group, or a thiol group. nih.gov Replacing the C6-OH with a fluorine atom, for example, would maintain a similar size and electronegativity but would eliminate the hydrogen bond donating capability. This modification could help to determine if the hydrogen bond donating property of the C6-OH is essential for its biological activity.
Similarly, replacing the C4-OH with an amino group would introduce a basic center, which could lead to new salt-bridge interactions with the biological target. The pyran oxygen could also be replaced with a sulfur atom to create a thiochromene derivative, which would have a different ring geometry and lipophilicity.
The goal of bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound but with potentially improved characteristics such as attenuated toxicity, modified activity, or altered pharmacokinetics. cambridgemedchemconsulting.com
Multi-dimensional SAR Analysis and QSAR Modeling
To gain a deeper understanding of the structure-activity relationships of this compound and its analogs, multi-dimensional SAR analysis and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. frontiersin.org These computational techniques aim to correlate the chemical structure of a series of compounds with their biological activity.
QSAR models use statistical methods to build mathematical equations that relate molecular descriptors to biological activity. nih.gov These descriptors can be physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges, dipole moment), or structural features (e.g., molecular weight, number of rotatable bonds). A well-validated QSAR model can be used to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources. nih.govnih.gov
For the this compound series, a QSAR study could involve synthesizing a library of analogs with diverse substituents and measuring their biological activity. The resulting data would then be used to develop a QSAR model. The model could reveal which molecular properties are most important for activity and guide the design of more potent compounds.
Multi-dimensional QSAR methods, such as 3D-QSAR (e.g., CoMFA and CoMSIA), take into account the three-dimensional structure of the molecules and can provide more detailed insights into the steric and electronic requirements for binding to a biological target. mdpi.com These models can generate contour maps that visualize the regions around the molecule where bulky groups, electron-donating groups, or electron-withdrawing groups are favored or disfavored for activity.
Utilization of 4r 3,4 Dihydro 2h Chromene 4,6 Diol As a Chiral Building Block in Advanced Organic Synthesis
Asymmetric Synthesis of Complex Natural Products and Pharmaceutical Intermediates
The dihydrochromene skeleton is a recurring motif in a variety of natural products and synthetic compounds of medicinal interest. The enantioselective synthesis of these molecules is of paramount importance, as different enantiomers can exhibit vastly different biological activities. Chiral building blocks like (4R)-3,4-Dihydro-2H-chromene-4,6-diol are instrumental in these synthetic endeavors.
One of the most significant applications of chiral dihydrochromene structures is in the synthesis of isoflavan phytoestrogens, such as (S)-equol. (S)-equol is a metabolite of the soy isoflavone daidzein, produced by intestinal microflora, and is noted for its potential health benefits, including a possible role in reducing the risk of cardiovascular disease, osteoporosis, and certain cancers. byu.edu The exclusive production of the (S)-enantiomer by intestinal bacteria underscores the importance of stereospecificity. byu.edunih.gov Chemical synthesis of equol often results in a racemic mixture, making an asymmetric synthesis starting from a chiral precursor highly desirable to access the biologically active (S)-enantiomer exclusively. nih.gov The synthesis of (S)-equol highlights the utility of chiral chromane scaffolds in creating molecules with high biological and pharmacological value. nih.govfrontiersin.org
The chromanone scaffold, closely related to dihydrochromenes, is a privileged structure in drug discovery. researchgate.net For instance, the synthesis of Fidarestat, an aldose reductase inhibitor, utilizes a chiral fluoro-substituted dihydro-2H-chromene carboxylic acid as a key intermediate. researchgate.net This demonstrates the role of such chiral synthons in accessing complex pharmaceutical agents.
Furthermore, organocatalytic methods have been developed for the asymmetric epoxidation of chromenes, which can lead to the formation of chiral diol products. core.ac.uk For example, the synthesis of the East African medicinal plant metabolite, (3S,4R)-trans-3,4-dihydroxy-3,4-dihydromollugin, has been achieved through such a process. core.ac.uk These synthetic strategies showcase the versatility of the chromene skeleton in generating stereochemically rich natural products.
The following table summarizes key transformations involving chiral dihydrochromene-like structures in the synthesis of bioactive molecules:
| Starting Material Class | Key Transformation | Product | Significance |
| Dihydrodaidzein | Biotransformation by intestinal bacteria | (S)-Equol | Production of the biologically active enantiomer of a key soy isoflavone metabolite. nih.gov |
| 2,2-dimethyl-2H-chromene derivative | Asymmetric Dihydroxylation | Chiral 3,4-dihydroxy-2,2-dimethylchromane | A key step in the synthesis of a natural product from Ageratina grandifolia. nih.gov |
| Substituted Chromene | Organocatalytic Asymmetric Epoxidation | Chiral Epoxy-chromane or Diol | Synthesis of natural products like (3S,4R)-trans-3,4-dihydroxy-3,4-dihydromollugin. core.ac.uk |
Derivatization for Probe Design and Affinity Labeling
Detailed research findings on the specific derivatization of this compound for the purpose of creating biochemical probes or for affinity labeling are not extensively available in the current body of scientific literature. While the dihydrochromene scaffold is a component of many biologically active molecules, its functionalization for these specific applications appears to be an underexplored area of research.
Catalyst Ligand Design Incorporating the Dihydrochromene Moiety
The incorporation of the this compound moiety into ligands for asymmetric catalysis is not a widely documented strategy in the reviewed literature. The design of chiral ligands is a cornerstone of modern asymmetric synthesis, with a vast array of molecular scaffolds being employed to create effective catalysts. However, the specific use of the dihydrochromene diol structure for this purpose has not been prominently reported. The development of new chiral ligands is a continuous effort in chemical research, and the utility of the dihydrochromene scaffold in this context remains an area open to future investigation.
Future Research Directions and Emerging Paradigms for 4r 3,4 Dihydro 2h Chromene 4,6 Diol Research
Exploration of Novel Synthetic Pathways and Sustainable Production
The future synthesis of (4R)-3,4-Dihydro-2H-chromene-4,6-diol and its analogs is increasingly geared towards efficiency, sustainability, and reduced environmental impact. Traditional synthesis methods often rely on harsh reagents and produce significant hazardous waste, prompting a shift towards green chemistry principles. ineosopen.orgresearchgate.net
Key areas of exploration include:
Innovative Catalysis: The use of non-toxic, recyclable catalysts is a major trend. This includes biocatalysts, organocatalysts, and magnetic nanoparticles, which can facilitate reactions under milder conditions and allow for easy separation and reuse. researchgate.net
Energy-Efficient Methodologies: Techniques such as microwave irradiation and ultrasound-assisted synthesis are being implemented to dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net
Sustainable Feedstocks: Research is moving towards the use of sustainable and renewable raw materials for the production of the chromene scaffold, reducing reliance on petrochemical sources. researchgate.net
These eco-friendly approaches not only minimize the ecological footprint but also offer economic advantages through improved efficiency, lower energy costs, and reduced waste management expenses. researchgate.net
Table 1: Modern and Sustainable Synthetic Strategies for Chromene Derivatives
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reactions, accelerating reaction rates. | Reduced reaction times, increased yields, higher purity. researchgate.net |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity. | Mild reaction conditions, shorter times, improved yields. researchgate.net |
| Green Catalysts | Involves the use of non-toxic, reusable catalysts like nanoparticles or organocatalysts. | Environmentally benign, high efficiency, catalyst recyclability. |
| Multi-Component Reactions (MCRs) | A one-pot process where three or more reactants combine to form a single product. | High atom economy, operational simplicity, reduced waste. |
Deeper Mechanistic Elucidation of Biological Interactions and Target Validation
Chromene derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. orientjchem.orgrjptonline.org However, for many of these compounds, the precise molecular mechanisms and specific biological targets remain to be fully elucidated. A critical future direction is to move beyond broad activity screening to a more detailed mechanistic understanding.
Future research will likely focus on:
Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that this compound interacts with. For instance, some 4H-chromene derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis in cancer cells.
Binding Site Analysis: Characterizing the exact binding interactions between the chromene compound and its biological target using techniques like X-ray crystallography and computational molecular docking.
Pathway Analysis: Determining how the interaction with a specific target translates into a cellular response, such as the induction of apoptosis, reduction of inflammation, or inhibition of microbial growth. orientjchem.org
Validating these biological targets is crucial for the rational design of more potent and selective second-generation compounds and for understanding their therapeutic potential.
Table 2: Known Biological Targets for the Chromene Pharmacophore
| Biological Target Class | Specific Example(s) | Associated Activity |
|---|---|---|
| Cytoskeletal Proteins | Tubulin | Anticancer (disruption of microtubule dynamics) |
| Enzymes | Cholinesterases, Cyclooxygenases (COX), Lipoxygenases (LOX) | Anti-Alzheimer's, Anti-inflammatory rjptonline.org |
| Ion Channels | Transient Receptor Potential Melastatin 8 (TRPM8) | Analgesic rjptonline.org |
| Nucleic Acids | DNA Intercalation | Anticancer, Antimicrobial ineosopen.org |
Development of Advanced Analytical Probes and Detection Methods
To better understand the biological fate and mechanism of action of this compound, the development of advanced analytical tools is essential. A key emerging paradigm is the creation of chemically modified chromene derivatives that act as probes.
An important area of development is the synthesis of fluorescent chromene derivatives . By attaching a fluorophore (like a BODIPY dye) to the chromene scaffold, researchers can create probes that allow for:
Cellular Imaging: Visualizing the uptake and subcellular localization of the compound within living cells using fluorescence microscopy. This can help identify organelles or compartments where the compound accumulates and exerts its effects.
Reaction Monitoring: Using the change in fluorescence (fluorogenesis) to monitor the compound's interaction with its biological target in real-time.
High-Throughput Screening: Developing assays to rapidly screen for new chromene derivatives with desired biological activities.
These advanced probes provide powerful tools to study the pharmacokinetics and pharmacodynamics of chromene compounds at the cellular level, opening new avenues for mechanistic studies.
Integration with Systems Biology and Omics Technologies
The next frontier in understanding the biological impact of this compound lies in its integration with systems biology. Rather than focusing on a single target or pathway, omics technologies allow for a global, unbiased view of the molecular changes induced by the compound within a biological system.
Future research should incorporate:
Transcriptomics (RNA-Seq): To analyze how the compound alters the expression of thousands of genes simultaneously, revealing the genetic pathways that are activated or suppressed.
Proteomics: To identify changes in protein levels and post-translational modifications, providing a direct link between gene expression changes and cellular function.
Metabolomics: To measure the global changes in small-molecule metabolites, offering a functional readout of the physiological state of the cell after treatment.
By integrating these multi-omics datasets, researchers can construct comprehensive network models of the compound's mechanism of action. This holistic approach can uncover novel biological targets, predict off-target effects, and identify biomarkers for efficacy, accelerating the drug discovery and development process.
Potential for Derivatization in Materials Science or Supramolecular Chemistry
Beyond its biological potential, the chromene scaffold possesses unique physicochemical properties that make it an attractive building block for advanced materials. rsc.org Derivatization of this compound could unlock novel applications in materials science and supramolecular chemistry.
A particularly promising area is photochromism . Many chromene derivatives exhibit the ability to undergo a reversible color change upon exposure to light. ineosopen.orgrsc.org This property is driven by a light-induced cleavage of a C-O bond in the pyran ring, leading to a planar, colored merocyanine (B1260669) form. ineosopen.org This reversible transformation makes chromenes ideal candidates for:
Smart Materials: Such as light-adaptive lenses, smart windows, and optical data storage systems.
Molecular Switches: Where light can be used to control a specific function or property of a material.
Photo-controlled Therapeutics: Designing drugs that can be "switched on" at a specific site in the body using light, potentially reducing side effects. ineosopen.org
Furthermore, the chromene structure can be incorporated into larger systems to form supramolecular assemblies . Researchers have shown that chromene conjugates can interact with macromolecules like DNA and host molecules such as cucurbiturils to form complex, non-covalently bonded structures. researchgate.net This opens possibilities for creating novel functional materials, sensors, and delivery systems based on molecular self-assembly.
Table 3: Potential Applications of Chromene Derivatives in Materials Science
| Application Area | Underlying Property | Potential Use-Case |
|---|---|---|
| Smart Coatings/Glass | Photochromism | Self-tinting windows, ophthalmic lenses, protective goggles. rsc.org |
| Optical Data Storage | Photochromism | Rewritable optical media, holography. |
| Molecular Electronics | Photo-switching | Light-controlled molecular switches and logic gates. |
| Sensing and Recognition | Supramolecular Assembly | Chemical sensors based on host-guest interactions. researchgate.net |
| Biomaterials | Functional Polymer Integration | Creation of biocompatible and biodegradable polymers with specific functions. nih.gov |
Q & A
Q. Basic
- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and chromene C-O-C (1250–1300 cm⁻¹) stretches.
- - and -NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the C4 hydroxyl proton appears as a singlet (~δ 5.2 ppm) due to restricted rotation.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF (calculated for C₉H₁₀O₃: 178.0630) .
How can computational methods like DFT predict the photophysical properties of this compound?
Q. Advanced
- TD-DFT Calculations : Use the B3LYP/6-31G* level to model excited-state intramolecular proton transfer (ESIPT) and UV-Vis absorption. Compare computed λmax with experimental data to validate solvatochromic effects .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. For dihydroxy chromenes, the HOMO is typically localized on the hydroxyl groups and aromatic ring .
What strategies resolve contradictions in reported bioactivity data for chromene derivatives?
Q. Advanced
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., DPPH for antioxidant activity, MIC for antibacterial tests). Adjust for variables like solvent polarity (e.g., dichloromethane vs. methanol) and cell line specificity .
- Dose-Response Replication : Repeat experiments with purified compound (>95% HPLC purity) to rule out impurity-driven artifacts.
- Molecular Docking : Reconcile divergent IC50 values by simulating ligand-receptor interactions (e.g., AutoDock Vina) with protein targets like COX-2 or DNA gyrase .
How to design experiments to evaluate the antioxidant mechanism of this compound?
Q. Advanced
- ROS Scavenging Assays : Use DPPH (λ = 517 nm), ABTS<sup>+</sup> (λ = 734 nm), and superoxide radical (NBT reduction) to quantify activity. Include Trolox as a reference.
- Kinetic Studies : Measure rate constants (k) for H-atom transfer using stopped-flow spectroscopy in varying solvents (e.g., methanol vs. DMSO).
- Electrochemical Analysis : Perform cyclic voltammetry to determine oxidation potentials, correlating with radical scavenging efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
